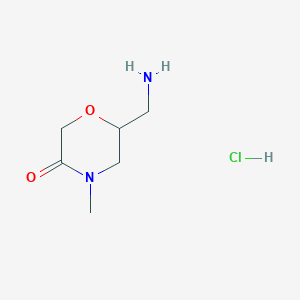

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group .

Synthesis Analysis

The synthesis of amines can involve various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The structure can be represented by its molecular formula, which indicates the kinds and numbers of atoms present in a molecule .

Chemical Reactions Analysis

Amines undergo typical reactions such as condensations with aldehydes . They can also undergo reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia and other amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds in it. These properties include its reactivity, polarity, phase of matter, color, magnetism, and biological activity .

Scientific Research Applications

Synthesis and Pharmacological Applications

Morpholine derivatives have been extensively studied for their synthesis and potential pharmacological applications. For instance, the synthesis of 3-aminopyrroles and their derivatives demonstrates considerable anticonvulsant activity with a remarkable lack of neurotoxicity, highlighting the therapeutic potential of morpholine-containing compounds in epilepsy treatment (Unverferth et al., 1998). Moreover, these compounds exhibit sodium channel blocking properties, which could be crucial for designing new antiepileptic drugs.

Another area of interest is the microwave-assisted synthesis of novel pyrimidine derivatives, which shows significant analgesic activity without ulcerogenic effects, suggesting their potential as safer pain management options (Chaudhary et al., 2012). This indicates that morpholine derivatives could be promising candidates for developing new analgesic drugs.

Material Science and Nanotechnology

In material science, morpholine derivatives have facilitated the synthesis of gold nanoparticles, demonstrating the role of these compounds in nanotechnology (Roy et al., 2008). The ability to control the shape and size of gold nanoparticles by altering the concentrations of morpholine derivatives and gold(III) solution highlights the versatility of these compounds in synthesizing nanomaterials with desired properties.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(aminomethyl)-4-methylmorpholin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-8-3-5(2-7)10-4-6(8)9;/h5H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWILAJXCMIKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OCC1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)

![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)